![molecular formula C8H5BrFN B1286807 2-(3-Bromo-4-fluorophenyl)acetonitrile CAS No. 501420-63-9](/img/structure/B1286807.png)
2-(3-Bromo-4-fluorophenyl)acetonitrile
Overview
Description
2-(3-Bromo-4-fluorophenyl)acetonitrile is a compound that is likely to be of interest in various chemical research areas due to the presence of both bromo and fluoro substituents on the aromatic ring, which can influence its reactivity and physical properties. While the specific compound is not directly studied in the provided papers, related compounds and methodologies can offer insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of halogenated acetonitriles can be inferred from the methodologies described in the papers. For instance, the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile involves a Grignard reaction, protection of the carbonyl group, another Grignard reaction, and a substitution by a borono group, followed by bromination . Similarly, the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of aryl boronic acids suggests a potential pathway for synthesizing compounds like 2-(3-Bromo-4-fluorophenyl)acetonitrile .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the compound 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was characterized by X-ray crystallography, which revealed its crystalline structure in the orthorhombic space group . This suggests that similar structural analysis techniques could be applied to 2-(3-Bromo-4-fluorophenyl)acetonitrile to determine its molecular geometry and confirm its synthesis.
Chemical Reactions Analysis
The chemical reactivity of halogenated acetonitriles can be complex. The electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile indicates that halogenated compounds can participate in electron transfer mechanisms . Additionally, the synthesis of α,β-diarylacrylonitrile derivatives, including the use of 2-(4-bromophenyl)acetonitrile, demonstrates the potential for halogenated acetonitriles to undergo condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated acetonitriles can be deduced from related compounds. For instance, the high fluorescence quantum yield and good thermal stability of 2-(1H-indol-3-yl)acetonitrile-based fluorophores suggest that 2-(3-Bromo-4-fluorophenyl)acetonitrile may also exhibit notable optical and thermal properties . The electrochemical reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, resulting in the formation of arylethylenes, provides insights into the potential electrochemical behavior of 2-(3-Bromo-4-fluorophenyl)acetonitrile .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKCKZRBHXMWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602630 | |
Record name | (3-Bromo-4-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)acetonitrile | |
CAS RN |
501420-63-9 | |
Record name | (3-Bromo-4-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromo-4-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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